1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine

Catalog No.
S560465
CAS No.
143692-18-6
M.F
C19H20N4O3
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-m...

CAS Number

143692-18-6

Product Name

1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine

IUPAC Name

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)

InChI Key

SMGACXZFVXKEAX-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Synonyms

1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, GYKI 53655, GYKI-53655, LY 300168

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3

Description

The exact mass of the compound 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • AMPA Receptor Antagonism

    GYKI-52466 is classified as an AMPA receptor antagonist. AMPA receptors are glutamate receptors, which play a crucial role in excitatory neurotransmission. Studies suggest that GYKI-52466 may offer neuroprotection by blocking overstimulation of these receptors after ischemic events like strokes PUBCHEM: 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine: .

  • Neuroprotective Effects

    Research has investigated GYKI-52466's potential to reduce brain damage in animal models of stroke and seizures. Studies have shown positive results at low doses, suggesting a possible neuroprotective effect PUBMED: Determination of 1-(4'-aminophenyl)-4-methyl-7,8-methylene-dioxy-2,3-benzodiazepine by high-performance liquid chromatography-diode array detection in plasma and brain in healthy and hypoxic-ischaemic rats.

1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. This compound features a unique structural arrangement that includes a methylenedioxy group and a carbamoyl moiety, which contribute to its potential biological activity. The molecular formula for this compound is C19H20N4O3, and it has been studied primarily for its interactions with various neurotransmitter receptors, particularly the AMPA receptors involved in excitatory neurotransmission.

Typical of benzodiazepines, including:

  • N-Methylation: The carbamoyl group can be modified to produce derivatives with altered pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, the carbamoyl group may hydrolyze, affecting the compound's stability and activity.
  • Substitution Reactions: The presence of the amino group on the phenyl ring allows for electrophilic substitution reactions, which can introduce different functional groups to enhance biological activity.

Research indicates that 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine exhibits significant biological activities:

  • AMPA Receptor Modulation: This compound acts as a noncompetitive antagonist of AMPA receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system. Its binding to these receptors helps regulate neuronal excitability and has implications for neuroprotection in conditions such as stroke and neurodegeneration .
  • Neuroprotective Effects: Studies have shown that compounds similar to this one can offer neuroprotection by modulating glutamate signaling pathways, potentially reducing excitotoxicity .

The synthesis of 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine typically involves several key steps:

  • Formation of the Benzodiazepine Core: Starting from appropriate precursors such as o-phenylenediamine and aldehydes or ketones to construct the benzodiazepine skeleton.
  • Introduction of Functional Groups: The methylenedioxy group is introduced through a reaction with 1,2-dimethoxybenzene under acidic conditions.
  • Carbamoylation: The amino group is then reacted with methyl isocyanate to form the carbamoyl derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The primary applications of 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine include:

  • Pharmaceutical Development: As a potential therapeutic agent for neurological disorders due to its ability to modulate AMPA receptor activity.
  • Research Tool: Utilized in studies investigating synaptic transmission and neuroprotection mechanisms.

Interaction studies have focused on understanding how this compound binds to AMPA receptors. Key findings include:

  • Binding Affinity: The presence of specific substituents on the benzodiazepine structure enhances binding affinity to AMPA receptors compared to other known antagonists .
  • Mechanistic Insights: Studies suggest that specific structural features facilitate stronger interactions with receptor binding sites through hydrogen bonding and hydrophobic interactions .

Several compounds share structural characteristics with 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. These include:

Compound NameStructural FeaturesBiological Activity
1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepineLacks carbamoyl groupSimilar AMPA receptor antagonism
GYKI 52466Contains an ethylenedioxy group instead of methylenedioxyPotent AMPA receptor antagonist
1-(2-Aminophenyl)-3-methylcarbamoyl-benzodiazepineDifferent amino substitutionVarying receptor interaction profiles

Uniqueness

What sets 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine apart from these compounds is its specific combination of substituents that optimize its binding affinity and biological activity against AMPA receptors. The presence of both the methylenedioxy and carbamoyl groups enhances its pharmacological profile compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

352.15354051 g/mol

Monoisotopic Mass

352.15354051 g/mol

Heavy Atom Count

26

UNII

X46FC5N190

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

143692-18-6

Wikipedia

LY-300168

Dates

Modify: 2024-02-18

Explore Compound Types